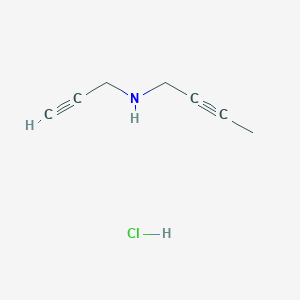![molecular formula C14H20N2O3 B1526972 Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate CAS No. 1274530-16-3](/img/structure/B1526972.png)
Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate
概要
説明
Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with an ethyl ester group and a cyclohexyl ring with an amino group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 6-chloropyridine-3-carboxylate with 4-aminocyclohexanol under nucleophilic substitution conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the cyclohexyl ring can be oxidized to form a nitro group, resulting in Ethyl 6-[(4-nitrocyclohexyl)oxy]pyridine-3-carboxylate.
Reduction: The pyridine ring can be reduced to form a pyridine derivative with different functional groups.
Substitution: The ethyl ester group can be substituted with other functional groups, such as hydroxyl or amino groups, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxylamine (NH2OH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl 6-[(4-nitrocyclohexyl)oxy]pyridine-3-carboxylate
Reduction: Reduced pyridine derivatives
Substitution: Hydroxyl or amino-substituted derivatives
科学的研究の応用
Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials due to its chemical stability and reactivity.
作用機序
The mechanism by which Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of signaling pathways or inhibition of specific enzymes.
類似化合物との比較
Ethyl 2-(trans-4-aminocyclohexyl)acetate: This compound has a similar structure but lacks the pyridine ring, making it less reactive in certain chemical reactions.
Ethyl N-(4-aminocyclohexyl)carbamate: This compound features a carbamate group instead of a carboxylate group, leading to different reactivity and applications.
Uniqueness: Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate stands out due to its pyridine ring, which provides unique chemical properties and reactivity compared to similar compounds
特性
IUPAC Name |
ethyl 6-(4-aminocyclohexyl)oxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-18-14(17)10-3-8-13(16-9-10)19-12-6-4-11(15)5-7-12/h3,8-9,11-12H,2,4-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKVSCYFLSWNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)OC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)


![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)


![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)
![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)

![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)


![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)

